molecular formula C13H21NO2 B1607626 ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 34549-87-6

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1607626
CAS No.: 34549-87-6
M. Wt: 223.31 g/mol
InChI Key: STNGULMWFPMOCE-UHFFFAOYSA-N
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Description

Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring This particular compound is notable for its unique structure, which includes ethyl, butyl, and dimethyl substituents on the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a butyl-substituted acetoacetate with an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrroles .

Scientific Research Applications

Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in synthesis and research .

Properties

IUPAC Name

ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-7-8-11-9(3)12(14-10(11)4)13(15)16-6-2/h14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNGULMWFPMOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377738
Record name ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34549-87-6
Record name ethyl 4-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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